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molecular formula C9H8BrN3 B8546111 2-(4-bromobenzyl)-2H-1,2,3-triazole

2-(4-bromobenzyl)-2H-1,2,3-triazole

Cat. No. B8546111
M. Wt: 238.08 g/mol
InChI Key: SNSAJNZHXPUUGX-UHFFFAOYSA-N
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Patent
US08420695B2

Procedure details

1-bromo-4-(bromomethyl)benzene (300 mg, 1.200 mmol), 1H-1,2,3-triazole (84 μl, 1.440 mmol), and potassium carbonate (332 mg, 2.401 mmol) were taken up in dimethylformamide (1500 μl) and heated to 50° C. overnight. The reaction was quenched with water and extracted using ethyl acetate. The organic layers were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Purification was performed via silica gel chromatography (50-100% ethyl acetate in hexanes) to yield the title compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
84 μL
Type
reactant
Reaction Step Two
Quantity
332 mg
Type
reactant
Reaction Step Three
Quantity
1500 μL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Br)=[CH:4][CH:3]=1.[NH:10]1[CH:14]=[CH:13][N:12]=[N:11]1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:11]2[N:12]=[CH:13][CH:14]=[N:10]2)=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)CBr
Step Two
Name
Quantity
84 μL
Type
reactant
Smiles
N1N=NC=C1
Step Three
Name
Quantity
332 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1500 μL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(CN2N=CC=N2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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